molecular formula C19H12Cl2N2O2 B3017480 (Z)-3-(6-chloro-2H-chromen-3-yl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide CAS No. 1223866-54-3

(Z)-3-(6-chloro-2H-chromen-3-yl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No. B3017480
CAS RN: 1223866-54-3
M. Wt: 371.22
InChI Key: KJXDEYMOFHSEGQ-UHFFFAOYSA-N
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Description

The compound "(Z)-3-(6-chloro-2H-chromen-3-yl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide" is a chemical entity that appears to be related to the family of compounds known as chromenes. Chromenes and their derivatives are of significant interest in organic chemistry due to their presence in various natural products and their potential pharmacological activities.

Synthesis Analysis

The synthesis of chromene derivatives can involve the reaction of zinc enolates with different carboxamides. For instance, zinc enolates derived from 1-aryl-2,2-dibromoalkanones have been shown to react with N-substituted 2-oxochromene-3-carboxamides to produce a range of cyclopropa[c]chromene derivatives, mainly as cis isomers . These reactions can lead to complex structures with significant stereochemical interest, as demonstrated by the formation of dihydrocyclopropa[c]chromene carboxamides and their cyclic isomers .

Molecular Structure Analysis

While the specific molecular structure of "(Z)-3-(6-chloro-2H-chromen-3-yl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide" is not directly discussed in the provided papers, related compounds have been characterized structurally. For example, a structurally similar compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, crystallizes in a specific space group with defined lattice constants and exists in the solid state as the enamine tautomer. The Z configuration of this compound indicates the cis arrangement of substituents around the double bond . This information can be extrapolated to infer that the compound may also exhibit specific geometric and stereochemical features that could be elucidated through similar crystallographic and spectroscopic methods.

Chemical Reactions Analysis

The reactivity of chromene derivatives with zinc enolates suggests that the compound could potentially undergo similar reactions. The zinc enolates are versatile reagents that can lead to the formation of various cyclopropa[c]chromene derivatives with high stereoselectivity . These reactions are influenced by the nature of the solvent and the substituents on the chromene and the enolate, which can result in different isomeric outcomes .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be quite diverse, depending on their specific substituents and structural configurations. For example, the presence of halogen atoms, such as chlorine, can influence the compound's reactivity, polarity, and interactions with other molecules. The cyano group and the amide functionality are also likely to contribute to the compound's chemical behavior, including its potential for hydrogen bonding and its electronic properties . The exact physical properties, such as melting point, solubility, and stability, would require empirical determination.

Scientific Research Applications

Synthesis and Characterization

  • Researchers synthesized a related compound, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]-chromene-2-carbonitrile, highlighting its potential in cytotoxic activity against various human cancer cell lines. This demonstrates the application of such compounds in cancer research and drug development (El Gaafary et al., 2021).

Polymer Science

  • In polymer science, compounds with similar structures have been used in the synthesis of ordered polyamides, indicating their potential in material science and engineering (Ueda & Sugiyama, 1994).

Organic Chemistry and Catalysis

  • These compounds are also studied in the context of organic chemistry, such as in the synthesis of Z-enamides, highlighting their utility in catalysis and organic synthesis processes (Labourdette et al., 2009).

Chemical Reactivity and Analysis

  • The chemical reactivity and structural analysis of similar compounds, like ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, have been extensively studied, providing insights into their potential applications in chemical synthesis and drug design (Johnson et al., 2006).

properties

IUPAC Name

(Z)-3-(6-chloro-2H-chromen-3-yl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2O2/c20-15-5-6-18-13(9-15)7-12(11-25-18)8-14(10-22)19(24)23-17-4-2-1-3-16(17)21/h1-9H,11H2,(H,23,24)/b14-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXDEYMOFHSEGQ-ZSOIEALJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)C=C(C#N)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)/C=C(/C#N)\C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(6-chloro-2H-chromen-3-yl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide

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